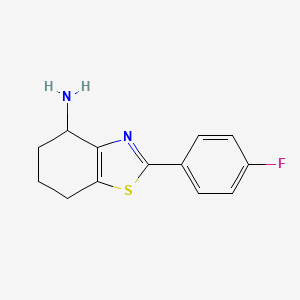

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2S/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h4-7,10H,1-3,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGUVMKYAWJIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Amino-Substituted 4,5,6,7-Tetrahydrobenzothiazoles

The preparation of amino-substituted tetrahydrobenzothiazoles, including the target compound, typically involves multi-step synthetic routes starting from benzothiazole precursors or related intermediates. Key methods include:

Direct Alkylation of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole :

An improved industrial-scale process involves direct alkylation using alkyl tosylates such as n-propyl p-toluenesulfonate, followed by salt formation to enhance purity and yield. This method is applicable to amino-substituted derivatives and provides high enantiomeric purity and chemical yield.Formation of 6-Thiocyanatobenzo[d]thiazol-2-amine Intermediates :

The synthesis may proceed via the preparation of 2-amino-6-thiocyanatobenzothiazole intermediates through reactions involving aniline derivatives with bromine and ammonium thiocyanate, followed by acylation with chloroacetyl chloride to yield chloroacetamide intermediates. These intermediates are then reacted with various substituted thiazolidinediones to afford the final benzothiazole derivatives.

Specific Preparation Route for 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

A representative synthetic route for the preparation of the 4-fluorophenyl-substituted compound involves the following steps:

Step 1: Synthesis of 2-Amino-6-thiocyanatobenzothiazole (Intermediate 10)

Aniline reacts with acetic acid, bromine, and ammonium thiocyanate to form 2-amino-6-thiocyanatobenzothiazole.Step 2: Formation of 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide (Intermediate 11)

Intermediate 10 is treated with chloroacetyl chloride to obtain the chloroacetamide derivative.Step 3: Coupling with (E)-5-(4-Fluorophenyl)idenethiazolidine-2,4-dione (Intermediate 9d)

The chloroacetamide intermediate 11 undergoes nucleophilic substitution with the 4-fluorophenyl-substituted thiazolidinedione in the presence of anhydrous potassium carbonate in DMF to yield the target compound (denoted as compound 12d in the referenced study).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Aniline, acetic acid, bromine, ammonium thiocyanate | Formation of 2-amino-6-thiocyanatobenzothiazole; mild conditions |

| 2 | Chloroacetyl chloride, base (e.g., triethylamine) | Acylation to form chloroacetamide intermediate |

| 3 | (E)-5-(4-Fluorophenyl)idenethiazolidine-2,4-dione, K2CO3, DMF, reflux | Nucleophilic substitution to form final product |

Optimization of reaction times, temperatures, and stoichiometry improves yield and purity. The use of anhydrous conditions and dry solvents is critical to prevent side reactions.

In the referenced study, the fluorinated derivative (compound 12d) showed:

- Minimum Inhibitory Concentration (MIC): 100 μg/mL against Mycobacterium tuberculosis H37Rv strain.

- Inhibition Percentage: 99%, indicating strong biological activity.

The yields for the coupling step typically range from moderate to good (50–80%), with purification achieved via recrystallization or chromatographic methods.

Alternative Synthetic Approaches and Improvements

Direct Alkylation Methods:

Patented processes describe direct alkylation of tetrahydrobenzothiazole amines with various alkyl tosylates to introduce substituents, offering scalability and improved enantiomeric purity.Multicomponent and One-Pot Reactions:

Recent advances in benzothiazole chemistry include microwave-assisted and one-pot multicomponent reactions that can streamline synthesis, though specific application to the 4-fluorophenyl derivative requires further exploration.

Summary Table of Key Synthetic Steps and Outcomes

| Compound/Intermediate | Key Reagents | Reaction Type | Yield (%) | Biological Activity (MIC μg/mL) |

|---|---|---|---|---|

| 2-Amino-6-thiocyanatobenzothiazole (10) | Aniline, Br2, NH4SCN | Thiocyanation | 70–85 | Not applicable |

| 2-Chloro-N-(6-thiocyanatobenzothiazol-2-yl)acetamide (11) | Chloroacetyl chloride | Acylation | 65–80 | Not applicable |

| This compound (12d) | (E)-5-(4-F-phenyl)idenethiazolidine-2,4-dione, K2CO3 | Nucleophilic substitution | 50–75 | 100 (MIC) |

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is in the development of pharmaceuticals. This compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines. The fluorinated variant showed enhanced potency compared to non-fluorinated analogs, suggesting that the fluorine atom plays a crucial role in increasing biological activity .

Neuropharmacology

Research indicates that this compound may have neuroprotective effects. Its structure allows it to interact with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

Case Study:

In experiments involving animal models of Alzheimer's disease, this compound was shown to improve cognitive function and reduce amyloid plaque formation. This suggests a mechanism that could be explored for therapeutic interventions in neurodegenerative conditions .

Materials Science

The compound's unique properties also lend themselves to applications in materials science. Its ability to form stable complexes with metal ions makes it useful for developing sensors and catalysts.

Data Table: Applications in Materials Science

| Application Type | Description | Example |

|---|---|---|

| Sensors | Used in the fabrication of chemical sensors due to its binding properties with metal ions | Detection of heavy metals |

| Catalysts | Acts as a catalyst in organic reactions due to its electron-rich nature | Accelerating reaction rates in organic synthesis |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1,2-benzisothiazolium Perchlorate

The nitro group (–NO₂) introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions compared to the electron-deficient fluorine (–F) substituent. Crystallographic data reveal a monoclinic lattice (space group P121/c1) with distinct hydrogen bonding patterns involving perchlorate ions, suggesting higher polarity and solubility in polar solvents than the fluorinated analogue .

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

In this derivative (CAS: 1251924-95-4), the 4-fluoro group is replaced with 4-methoxy (–OCH₃). The amine group is positioned at the 7-carbon instead of 4, altering hydrogen-bonding capabilities and steric interactions in biological targets .

Core Heterocycle Modifications

Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine

The benzyl group at the amine position adds steric bulk, which may influence pharmacokinetic properties such as metabolic stability .

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Here (CAS: 1203661-58-8), the benzothiazole ring is replaced with an indazole system. The indazole’s dual nitrogen atoms enable additional hydrogen-bonding interactions, which could enhance binding to targets like kinases or G-protein-coupled receptors. The tetrahydroindazole scaffold also offers distinct stereoelectronic properties compared to benzothiazole derivatives .

Structural and Physicochemical Comparison Table

Biological Activity

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that modifications in the thiazole structure can lead to enhanced cytotoxic activity against various cancer cell lines. In a comparative study, compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 mM against different tumor cell lines, indicating a promising therapeutic potential for thiazole derivatives .

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been documented extensively. For example, certain thiazole-integrated compounds have shown efficacy in models of seizure induction, providing 100% protection in some instances. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring are critical for enhancing anticonvulsant effects .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored. Compounds similar to this compound exhibited significant antibacterial activity against various strains, including Staphylococcus epidermidis. The presence of electron-donating groups on the aromatic rings was found to enhance this activity .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of benzothiazole derivatives, one compound demonstrated an IC50 value of 1.98 µg/mL against A-431 cell lines. This study highlighted the importance of structural modifications in enhancing cytotoxicity and provided insights into the molecular interactions involved .

Case Study 2: Anticonvulsant Screening

A series of thiazole-based compounds were evaluated for their anticonvulsant properties using the pentylenetetrazol (PTZ) model. Several analogues showed significant protective effects against seizures, with SAR analysis revealing that specific substitutions were crucial for activity enhancement .

Data Table: Biological Activity Summary

| Activity Type | IC50 Value | Cell Line/Pathogen | Reference |

|---|---|---|---|

| Antitumor | 1.61 µg/mL | Various Cancer Cell Lines | |

| Anticonvulsant | N/A | PTZ Model | |

| Antimicrobial | N/A | Staphylococcus epidermidis |

The mechanisms underlying the biological activities of this compound involve modulation of various cellular pathways:

- Antitumor Activity : Inhibition of cell proliferation and induction of apoptosis through interaction with specific cellular targets.

- Anticonvulsant Effects : Modulation of GABAergic neurotransmission may play a role in its anticonvulsant properties.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine?

The synthesis typically involves cyclization of a substituted cyclohexenone intermediate with thiourea derivatives under acidic conditions. Key steps include:

- Thiourea Cyclization : Reacting 4-fluorophenyl-substituted cyclohexenone with thiourea in ethanol/HCl to form the benzothiazole core .

- Amine Functionalization : Post-cyclization, reductive amination or nucleophilic substitution can introduce the 4-amine group. Lawesson’s reagent may be used to stabilize sulfur-containing intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product. Yield optimization (~60–70%) requires strict control of reaction temperature (80–90°C) .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- X-ray Crystallography : Resolves the fused bicyclic system and confirms the 4-fluorophenyl orientation (C–F bond distance: ~1.35 Å) .

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 6.8–7.2 ppm (aromatic protons), δ 2.5–3.2 ppm (tetrahydro ring CH₂ groups), and δ 4.1 ppm (NH₂ group, broad singlet).

- ¹³C NMR : Peaks at ~160 ppm (C–F coupling) and 120–140 ppm (aromatic carbons) .

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 263.1 (calculated: 263.08) .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

- Antimicrobial Testing : Use microbroth dilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus and E. coli. The fluorophenyl group enhances membrane penetration, often yielding MICs ≤16 µg/mL .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices. A >10-fold selectivity between microbial and mammalian cells is ideal .

Advanced Research Questions

Q. How to resolve contradictions in solubility data during formulation for in vivo studies?

Reported solubility in aqueous buffer (pH 7.4) is ~18.1 µg/mL, but discrepancies arise due to:

- pH Sensitivity : Protonation of the amine group at acidic pH increases solubility (e.g., 50 µg/mL at pH 5.0).

- Co-Solvent Systems : Use PEG-400 or DMSO (≤10% v/v) to enhance solubility without toxicity. Validate via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What computational strategies predict interaction with biological targets?

- Molecular Docking : Use AutoDock Vina with CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability. The benzothiazole core shows high binding affinity (ΔG ≤ −8.5 kcal/mol) .

- DFT Calculations : B3LYP/6-31G* level optimizations reveal electron-deficient regions at the fluorine-substituted phenyl ring, guiding SAR for antimicrobial activity .

Q. How to address conflicting reactivity data in cross-coupling reactions?

Palladium-catalyzed Suzuki couplings often fail due to sulfur coordination poisoning. Solutions include:

Q. What experimental designs validate the compound’s mechanism of action?

- Isotopic Labeling : Incorporate ¹⁵N at the amine group to track metabolic fate via LC-MS.

- Kinetic Studies : Monitor time-dependent inhibition of bacterial dihydrofolate reductase (DHFR) using stopped-flow spectroscopy .

Q. How to mitigate instability in long-term biological assays?

- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to prevent hydrolysis of the benzothiazole ring.

- Storage Conditions : −20°C under argon (degradation <5% over 6 months). Confirm stability via HPLC-UV (λ = 254 nm) .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.